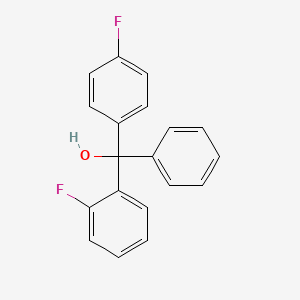

(2-氟苯基)(4-氟苯基)(苯基)甲醇

描述

科学研究应用

相互作用研究和络合物形成

Maity 等人 (2011) 的研究深入探讨了醇与 4-氟苯乙炔和 2-氟苯乙炔的相互作用,使用红外光学双共振光谱和计算调查。他们发现甲醇与两种氟苯乙炔形成环状络合物,这对于理解苯环上氟取代修饰的细微氢键行为至关重要。这项研究表明氟在改变相互作用模式中的影响,这可能与设计具有特定结合能力的新分子有关 (S. Maity, D. K. Maity, G. Patwari, 2011)。

合成和表征

Chavan 和 Gop (2016) 合成了 3-(4-氟苯基)-1-苯基丙-2-烯-1-酮,并测量了其在甲醇和苯混合物中的折射率。这项研究有助于理解该分子在不同溶剂环境中的光学性质和相互作用,为材料科学和光学应用领域做出贡献 (S. K. Chavan, B. A. Gop, 2016)。

催化和化学转化

孙秀云等人 (2014) 展示了通过钯催化的 C-H 卤化,利用 (6-氨基-2-氯-3-氟苯基)甲醇,以克级规模合成多取代芳烃。该方法展示了诸如更温和的反应条件和更高的产率等优点,这对药物和复杂有机分子的开发具有重要意义 (孙秀云、孙永辉、饶宇,2014)。

光谱和光物理研究

ZammitRamon 等人 (2015) 探讨了 1,3,5-三芳基吡唑啉在不同溶剂中的光物理性质,展示了氟苯基基团对光致电子转移 (PET) 和内部电荷转移 (ICT) 机制的影响。这些发现对于设计分子逻辑器件和理解有机分子中的电子转移过程至关重要 (ZammitRamon, PappovaMaria, ZammitEsther, GabarrettaJohn, C. MagriDavid, 2015)。

荧光传感器和化学传感器

Manna 等人 (2020) 最近的一项研究引入了一种基于苯基噻二唑的席夫碱受体,用于 Al3+ 离子的开启荧光和比色检测,展示了氟化化合物在增强传感器特异性和灵敏度中的作用。该应用对于环境监测和分析化学至关重要 (A. K. Manna, S. Chowdhury, G. Patra, 2020)。

作用机制

Target of Action

It is known that similar compounds, such as bis(4-fluorophenyl)methanol, are used as building blocks for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . These drugs primarily target dopamine receptors in the brain, which play a crucial role in regulating mood and behavior.

属性

IUPAC Name |

(2-fluorophenyl)-(4-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2O/c20-16-12-10-15(11-13-16)19(22,14-6-2-1-3-7-14)17-8-4-5-9-18(17)21/h1-13,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUSEBRACGMKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2751244.png)

![5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2751247.png)

![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]](/img/structure/B2751252.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)

![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)

![2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B2751259.png)

![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)

methanone](/img/structure/B2751265.png)